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Compound of Interest

Compound Name: 1-(3-Methoxypyridin-4-yl)ethanone

Cat. No.: B1316464

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic
compound 1-(3-Methoxypyridin-4-yl)ethanone, a molecule of interest in medicinal chemistry
and drug discovery. This document presents available Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols to
aid in the replication and verification of these findings.

Core Data Presentation

The spectral data for 1-(3-Methoxypyridin-4-yl)ethanone (CAS No: 83431-02-1, Molecular
Formula: CsHoNO2, Molecular Weight: 151.16 g/mol ) are summarized in the tables below.
These tables are designed for clarity and ease of comparison, providing key quantitative
information from NMR, IR, and MS analyses.

Table 1: *H NMR Spectral Data

. . Coupling
Chemical Shift Lo ) .
Multiplicity Integration Constant (J) Assighment
(3) ppm
Hz
Data not
available
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Table 2: 13C NMR Spectral Data

Chemical Shift (8) ppm Assighment

Data not available

Table 3: IR Spectral Data

Wavenumber (cm~?) Functional Group Assignment

Data not available

Table 4: Mass Spectrometry Data

miz Interpretation

Data not available

Note: Specific spectral data for 1-(3-Methoxypyridin-4-yl)ethanone is not readily available in
public databases as of the last update. The tables are provided as a template for data
population once acquired.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize
organic compounds like 1-(3-Methoxypyridin-4-yl)ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:

o Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., Chloroform-d, CDCIsz). The solution should be free of any particulate
matter.
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Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

Instrumentation: Acquire the *H and 3C NMR spectra on a 400 MHz (or higher) NMR
spectrometer.

Referencing: Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard (0.00 ppm).

Data Acquisition: For a typical tH NMR spectrum, a sufficient number of scans are acquired
to obtain a good signal-to-noise ratio. For 13C NMR, a greater number of scans is typically
required due to the lower natural abundance of the 13C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Protocol:

Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample in a
volatile solvent (e.g., methylene chloride or acetone).

Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).

Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the compound
on the plate.

Analysis: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the
spectrum. The data is typically collected over a range of 4000-400 cm~1.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid
chromatography (LC-MS).
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« lonization: Utilize an appropriate ionization technique. Electron lonization (EI) is a common
method for small organic molecules, which involves bombarding the sample with a high-
energy electron beam.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

» Detection: A detector records the abundance of each ion at a specific m/z value, generating
a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectral analysis of an organic
compound such as 1-(3-Methoxypyridin-4-yl)ethanone.
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Workflow for Spectral Analysis of 1-(3-Methoxypyridin-4-yl)ethanone

Compound Synthesis & Purification

Synthesis of 1-(3-Methoxypyridin-4-yl)ethanone

Purification (e.g., Chromatography, Recrystallization)

Spectroscopic Analysis
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(tH, 12C) IR Spectroscopy
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NMR Data Analysis IR Data Analysis MS Data Analysis
(Chemical Shifts, Coupling Constants) (Functional Group Identification) (Molecular lon, Fragmentation)

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectral analysis of 1-(3-Methoxypyridin-
4-yl)ethanone.
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 To cite this document: BenchChem. [Spectral Analysis of 1-(3-Methoxypyridin-4-yl)ethanone:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1316464#spectral-data-of-1-3-methoxypyridin-4-yl-
ethanone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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